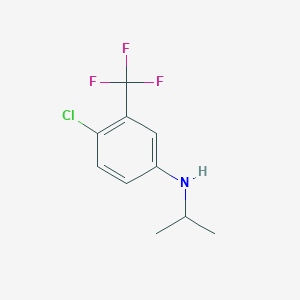
(4-Chloro-3-trifluoromethyl-phenyl)-isopropyl-amine
Cat. No. B8442180
M. Wt: 237.65 g/mol
InChI Key: ISCBRKXNOGVTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08586617B2
Procedure details


5-Amino-2-chlorobenzotrifluoride (0.587 g, 3.0 mmol) was dissolved in methanol (30 ml). Then acetone (1.58 ml, 30 mmol) and zinc chloride (1.635 g, 12 mmol) were added and the reaction mixture was cooled with an ice bath. After adding sodium cyanoborohydride (0.566 g, 9.0 mmol) the mixture was allowed to stir at 40° C. overnight. After cooling, the reaction mixture was poured onto ammonium chloride/ice and extracted with ethyl acetate (2 times 50 ml). The organic layer was dried over magnesium sulfate and evaporated. The residue was purified using flash chromatography (SiO2; eluent: heptane/ethyl acetate=95:5) to yield a light yellow oil (0.530 g, 74%) that was directly used for the next step; MS (EI): 222.1 ((M-CH3)+); 237.1 (M+.).





Name
Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH3:13][C:14]([CH3:16])=O.C([BH3-])#N.[Na+]>CO.[Cl-].[Zn+2].[Cl-]>[Cl:12][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH:14]([CH3:16])[CH3:13])=[CH:7][C:6]=1[C:8]([F:9])([F:10])[F:11] |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.587 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=C(C1)C(F)(F)F)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
1.58 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
1.635 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0.566 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at 40° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled with an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured onto ammonium chloride/ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2 times 50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)NC(C)C)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.53 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
